(2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt is a useful research compound. Its molecular formula is C5H9Na2O8P and its molecular weight is 274.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Toxicological Review of Inorganic Phosphates
- Inorganic phosphates, including salts like disodium phosphate, are considered generally safe for use in food and commercial applications. Their toxicological profile has been extensively reviewed, suggesting low oral, inhalation, and dermal toxicities for humans at consumption levels below 70 mg/kg/day. This comprehensive database supports the safe use of such compounds in various applications, provided daily phosphorus intake remains within recommended limits (Weiner et al., 2001).
Nuclear Magnetic Resonance (NMR) of Phosphate Glasses
- The structures of phosphate-containing glasses, important in materials science for their unique physical and chemical behaviors, have been elucidated using NMR data. This review highlights the role of phosphate and disodium phosphate salts in the development of these materials, demonstrating their importance in understanding glass composition and properties (Kirkpatrick & Brow, 1995).
Calcium and Phosphate in Cheese Manufacture
- The role of phosphates in dairy science, particularly in cheese manufacturing, is significant. Calcium and phosphate salts influence the coagulation of milk and the texture of cheese. The addition of such salts can affect the mineral content and buffering capacity of cheese, highlighting their importance in dairy product formulation (Lucey & Fox, 1993).
Environmental Occurrence, Exposure, and Risks of Organophosphate Flame Retardants
- The widespread use of organophosphate flame retardants, including those related to phosphate salts, poses potential environmental and health risks. This review discusses the occurrence, exposure pathways, and toxicity of such compounds, providing insights into their environmental behavior and implications for human health (Wang et al., 2020).
Disease Suppression by Inorganic Salts
- Inorganic salts, including phosphates, have been investigated for their potential to suppress fungal diseases in agriculture. This review suggests that while less effective than conventional fungicides, they could reduce the need for chemical applications, supporting their inclusion in integrated disease management strategies (Deliopoulos et al., 2010).
Mechanism of Action
Target of Action
The compound, also known as D-Ribose, 5-(dihydrogen phosphate), sodium salt (1:2), is a key player in various biochemical reactions. It primarily targets enzymes such as ribose-5-phosphate isomerase(s) and phosphopentomutase(s) . These enzymes play crucial roles in the pentose phosphate pathway and nucleotide synthesis.
Mode of Action
The compound interacts with its target enzymes by serving as a substrate. For instance, in the case of ribose-5-phosphate isomerase, the compound is converted into ribulose 5-phosphate . This conversion is a critical step in the non-oxidative phase of the pentose phosphate pathway.
Biochemical Pathways
The compound is involved in the pentose phosphate pathway . This pathway is essential for the generation of NADPH and ribose 5-phosphate, the latter being a key component in the synthesis of nucleotides and nucleic acids . The compound also participates in ATP biosynthesis through the oxidative phase of the pentose phosphate pathway .
Result of Action
The action of the compound results in the production of critical biomolecules. For instance, its conversion by ribose-5-phosphate isomerase leads to the production of ribulose 5-phosphate, a key intermediate in the pentose phosphate pathway . This pathway, in turn, leads to the production of NADPH and ribose 5-phosphate, both of which are vital for cellular functions .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt involves the reaction of dihydroxyacetone phosphate with glycolaldehyde followed by phosphorylation and salt formation.", "Starting Materials": [ "Dihydroxyacetone phosphate", "Glycolaldehyde", "Phosphoric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Mix dihydroxyacetone phosphate and glycolaldehyde in the presence of phosphoric acid catalyst.", "Step 2: Heat the mixture to 80-90°C for 4-6 hours to form (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl.", "Step 3: Add phosphoric acid to the reaction mixture and heat to 90°C for 1 hour to phosphorylate the compound.", "Step 4: Neutralize the reaction mixture with sodium hydroxide to form (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate.", "Step 5: Add sodium hydroxide to the reaction mixture to form (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt." ] } | |
CAS No. |
18265-46-8 |
Molecular Formula |
C5H9Na2O8P |
Molecular Weight |
274.07 g/mol |
IUPAC Name |
disodium;[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate |
InChI |
InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;/q;2*+1/p-2/t3-,4+,5-;;/m0../s1 |
InChI Key |
MSUSOPCULOEKKB-LMQMBFIUSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES |
C(C(C(C(C=O)[O-])[O-])O)OP(=O)(O)O.[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.